N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine
Description
N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a cyclopentyl group, and a benzodioxin moiety
Properties
Molecular Formula |
C22H25N5O4 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclopentyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C22H25N5O4/c1-28-17-8-6-16(14-19(17)29-2)27-21(24-25-26-27)22(9-3-4-10-22)23-15-5-7-18-20(13-15)31-12-11-30-18/h5-8,13-14,23H,3-4,9-12H2,1-2H3 |
InChI Key |
BSIDVHHVEYQKII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC5=C(C=C4)OCCO5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction.
Formation of the Benzodioxin Moiety: The benzodioxin ring is formed through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or acyl group.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound could be used as a probe to study biological processes at the molecular level.
Mechanism of Action
The mechanism by which N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE exerts its effects would depend on its specific molecular targets and pathways involved. For example, if the compound is used as a drug, it might interact with a particular enzyme or receptor, modulating its activity and thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a somewhat similar structural motif with a cyclohexane ring.
Uniqueness
N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is unique due to its combination of a tetrazole ring, a cyclopentyl group, and a benzodioxin moiety. This unique structure may confer specific properties that are not found in other similar compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
